1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine
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Overview
Description
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a piperidine ring substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine can be achieved through a multi-step process:
Synthesis of 4-chloro-5-methylpyrimidine: This can be prepared by the reaction of 4-chloropyrimidine with methyl iodide in the presence of a base such as potassium carbonate.
Formation of 1-(4-chloro-5-methylpyrimidin-2-yl)piperidine: The 4-chloro-5-methylpyrimidine is then reacted with piperidine under reflux conditions to form the desired intermediate.
N-methylation: The final step involves the methylation of the piperidine nitrogen using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloropyrimidin-2-yl)-N-methylpiperidin-3-amine
- 1-(5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine
- 1-(4-chloro-5-methylpyrimidin-2-yl)piperidine
Uniqueness
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the N-methylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-6-14-11(15-10(8)12)16-5-3-4-9(7-16)13-2/h6,9,13H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJRAXNHHTFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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